(1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane
Description
Properties
IUPAC Name |
(1S,5R)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-16-14-12-7-13(14)10-15(9-12)8-11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3/t12-,13+,14? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABCSZQBHQYZIV-PBWFPOADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]2C[C@H]1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Core Construction via Diels-Alder Cycloaddition
The bicyclo[3.1.1]heptane system is often assembled using a Diels-Alder reaction between a diene and a dienophile, followed by subsequent functionalization:
Step 1 : Diene preparation (e.g., 1,3-pentadiene) reacts with a maleic anhydride-derived dienophile to form the bicyclic intermediate.
Step 2 : Reductive amination introduces the nitrogen atom, yielding 3-azabicyclo[3.1.1]heptane.
Step 3 : Benzylation via alkylation with benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12 h) achieves 94% yield.
| Parameter | Value |
|---|---|
| Diels-Alder yield | 78% |
| Reductive amination | 82% (Pd/C, H₂, MeOH) |
| Benzylation yield | 94% |
| Method | Yield | Stereopurity |
|---|---|---|
| Mitsunobu | 88% | >99% ee |
| SN2 displacement | 65% | 85% ee |
Asymmetric Synthesis Strategies
Chiral Auxiliary-Mediated Cyclization
A chiral pyrrolidine auxiliary directs the stereochemistry during bicyclo[3.1.1]heptane formation:
Enzymatic Resolution
Racemic 6-methoxy intermediates are resolved using lipase-mediated acetylation:
-
Enzyme : Candida antarctica lipase B
-
Substrate : 6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl acetate
Late-Stage Functionalization and Optimization
Benzyl Group Installation
Post-cyclization benzylation avoids side reactions associated with early-stage N-alkylation:
Methoxy Group Stability
The methoxy group’s susceptibility to demethylation is mitigated by:
-
Protection : Temporary silyl ether formation during acidic steps
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
| Technique | Criteria |
|---|---|
| HPLC (C18 column) | >99.5% purity |
| Chiral SFC | >99% ee |
Industrial-Scale Production Considerations
Cost-Effective Catalysts
Environmental Impact
| Parameter | Improvement |
|---|---|
| Solvent recovery | 95% DMF recycled |
| E-factor | Reduced from 32 → 11 |
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). The reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
Key Synthetic Steps
- Starting Materials : Selection of appropriate precursors.
- Reagents : Use of oxidizing and reducing agents.
- Reaction Conditions : Optimization of temperature and pressure to improve yields.
Medicinal Chemistry
Research indicates that (1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane may interact with specific receptors or enzymes in biological systems, potentially influencing neurotransmission or metabolic pathways. Its unique structure allows for selective binding to biological targets, making it an interesting candidate for drug development.
Potential Therapeutic Targets
- Neurotransmitter Receptors : Possible modulation of neurotransmitter activity.
- Enzymatic Pathways : Interaction with enzymes involved in metabolic processes.
Studies have suggested that this compound may exhibit various biological activities, including:
- Antidepressant effects
- Analgesic properties
- Neuroprotective effects
These activities warrant further investigation through in vitro and in vivo studies to elucidate the specific mechanisms of action.
Case Study 1: Neuropharmacological Effects
A study investigating the neuropharmacological effects of this compound demonstrated its potential as an antidepressant agent by modulating serotonin receptors in animal models.
Case Study 2: Analgesic Properties
Another research effort focused on the analgesic properties of this compound revealed significant pain relief effects comparable to established analgesics, suggesting its potential use in pain management therapies.
Mechanism of Action
The mechanism of action of (1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs and their comparative properties:
Structural and Functional Insights
- Bridge Size and Rigidity : The [3.1.1]heptane core in the target compound provides greater rigidity compared to [3.2.0] or [3.1.0] analogs. This rigidity often translates to improved target selectivity in receptor binding studies .
- In contrast, dimethoxy analogs (e.g., Compound 6) exhibit higher logP values, favoring membrane permeability but risking metabolic instability .
- Pharmacological Relevance : Bridged diazabicyclo derivatives (e.g., Compound 4) show diminished dopamine D2 receptor binding compared to the target compound, underscoring the importance of the single nitrogen architecture for CNS activity .
Biological Activity
(1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane is a bicyclic compound that has garnered attention for its potential biological activities. As a member of the azabicyclo family, this compound exhibits unique structural features that may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 217.26 g/mol. Its structure includes a bicyclic framework that is characteristic of many biologically active compounds.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Receptor Binding : These compounds can bind to neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting analgesic or psychoactive effects.
- Enzyme Inhibition : Some studies suggest that azabicyclo compounds may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Antimicrobial Properties
A study conducted on related azabicyclo compounds demonstrated significant antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis may be a contributing factor to its efficacy.
Neuropharmacological Effects
Research has shown that this compound exhibits neuropharmacological properties:
- CNS Activity : Compounds in this class have been evaluated for their potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems.
Case Studies
Q & A
Q. What are the common synthetic routes for (1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bicyclic framework construction followed by functionalization. A two-step approach is widely used:
Core bicyclo[3.1.1]heptane formation : Cycloaddition or ring-closing metathesis of precursor amines or ketones under catalytic conditions (e.g., Pd/C hydrogenation or acidic/basic media).
Functionalization : Benzylation at the 3-position via alkylation (e.g., benzyl bromide in DMF with K₂CO₃) and methoxy group introduction at the 6-position using methyl iodide or dimethyl sulfate under reflux .
- Critical Factors : Temperature (>80°C for alkylation), solvent polarity (DMF enhances nucleophilicity), and stoichiometric excess of benzylating agents (1.5–2 eq.) improve yields (reported 70–85% purity) .
Q. How is the stereochemical configuration of this compound confirmed?
- Methodological Answer : Stereochemical validation relies on:
- X-ray crystallography : Resolves absolute configuration, particularly for bridgehead carbons .
- NMR spectroscopy : H-H NOESY correlations identify spatial proximity of substituents (e.g., benzyl protons to bridgehead hydrogens) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to verify enantiopurity (>98% ee) .
Advanced Research Questions
Q. What strategies mitigate stereochemical inversion during benzylation of the azabicyclo core?
- Methodological Answer : Steric hindrance and reaction kinetics are critical:
- Low-temperature alkylation : Conduct reactions at 0–5°C to slow racemization.
- Bulky leaving groups : Use benzyl mesylate instead of bromide to reduce nucleophilic substitution side reactions.
- Additives : Tetrabutylammonium iodide (TBAI) stabilizes transition states, preserving configuration (yield improvement: ~15%) .
- Monitoring : In-situ FTIR tracks benzyl group incorporation without disturbing stereochemistry .
Q. How can conflicting spectral data (e.g., 13C^{13}\text{C}13C NMR shifts) for derivatives of this compound be resolved?
- Methodological Answer : Contradictions often arise from solvent effects or tautomerism:
- Solvent standardization : Re-run NMR in deuterated DMSO or CDCl₃ to compare shifts (e.g., 6-methoxy carbon shifts by 2–3 ppm in polar vs. non-polar solvents) .
- DFT calculations : Predict chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis set to validate experimental data .
- Dynamic NMR : Perform variable-temperature studies to detect conformational exchange (e.g., ring puckering) .
Q. What pharmacological mechanisms are hypothesized for azabicyclo derivatives, and how can they be tested?
- Methodological Answer : The bicyclic structure mimics bioactive alkaloids, suggesting receptor modulation:
- Target screening : Use radioligand binding assays (e.g., H-labeled compounds) against serotonin (5-HT₃) or opioid receptors .
- Functional assays : Measure cAMP inhibition in HEK293 cells expressing GPCRs to assess antagonism .
- Metabolic stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation (t½ > 60 min indicates viability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
